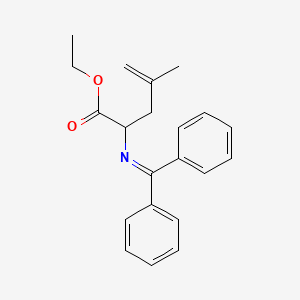

Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate (CAS: 80741-44-2). The name reflects its ester functionality (ethyl pent-4-enoate), the diphenylmethyleneamino substituent at position 2, and the 4-methyl group. Alternative identifiers include SCHEMBL8182300 and CS-M3104 .

Molecular Formula and Structural Features

- Molecular Formula : $$ \text{C}{21}\text{H}{23}\text{NO}_2 $$

- Molecular Weight : 321.42 g/mol

- Key Functional Groups :

- Ethyl ester ($$-\text{OOCR}$$): Contributes to solubility and reactivity.

- Diphenylmethyleneamino group ($$-\text{N=CH(C}6\text{H}5\text{)}_2$$): A Schiff base derivative with aromatic stabilization.

- 4-Methylpent-4-enoate backbone : A conjugated system with a double bond at C4–C5, enabling potential participation in cycloaddition or polymerization reactions.

Structural Features

The molecule consists of:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR :

| Proton Environment | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| Ethyl ester (OCH₂CH₃) | 1.20–1.30 | t | 7.0 |

| Ethyl ester (OCH₂CH₃) | 4.10–4.30 | q | 7.0 |

| Aromatic protons (C₆H₅) | 7.20–7.40 | m | – |

| Vinyl protons (C4–C5) | 5.50–6.00 | d or m | 10–16 |

13C NMR :

| Carbon Environment | δ (ppm) |

|---|---|

| Ester carbonyl (C=O) | 170–175 |

| Diphenylmethyleneamino (C=N) | 150–160 |

| Vinyl carbons (C4–C5) | 120–130 |

| Aromatic carbons (C₆H₅) | 125–140 |

Inferred from analogous tert-butyl derivatives (e.g., tert-butyl 2-(diphenylmethyleneamino)-4-methylpent-4-enoate).

Infrared (IR) Spectroscopy

| Functional Group | Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Ester carbonyl (C=O) | 1730–1750 | Strong |

| Aromatic C–H (sp²) | 3050–3100 | Medium |

| C=N stretch | 1600–1650 | Weak |

| C=C stretch (pent-4-enoate) | 1650–1680 | Medium |

| Ester C–O stretch | 1100–1250 | Strong |

Note: Conjugation between the ester carbonyl and C=C may shift absorption bands.

Mass Spectrometric Profiling

| m/z | Fragment | Relative Intensity (%) |

|---|---|---|

| 321 | Molecular ion ($$ \text{C}{21}\text{H}{23}\text{NO}_2^+ $$) | 5–10 |

| 276 | Loss of ethyl group ($$ \text{C}{19}\text{H}{18}\text{NO}_2^+ $$) | 20–30 |

| 182 | Diphenylmethyleneamino fragment ($$ \text{C}{13}\text{H}{11}\text{N}^+ $$) | 15–25 |

| 144 | Remaining fragment ($$ \text{C}8\text{H}{12}\text{O}_2^+ $$) | 30–40 |

Fragmentation patterns inferred from ester and Schiff base degradation pathways.

Properties

IUPAC Name |

ethyl 2-(benzhydrylideneamino)-4-methylpent-4-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-4-24-21(23)19(15-16(2)3)22-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,2,4,15H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNAHFDKBOHIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=C)C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enolate Alkylation Strategy

The most widely reported method involves the alkylation of a diphenylmethylene-protected glycine ester enolate. The synthesis begins with ethyl 2-((diphenylmethylene)amino)acetate, which undergoes deprotonation with strong bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) to form a resonance-stabilized enolate. Subsequent reaction with 3-bromo-2-methylpropene introduces the methylpent-4-enoate moiety.

Key Reaction Conditions

- Base: LDA in tetrahydrofuran (THF) at −78°C.

- Alkylating Agent: 3-Bromo-2-methylpropene (1.2 equiv), added dropwise post-enolate formation.

- Workup: Quenching with saturated NH₄Cl, extraction with ethyl acetate, and silica gel chromatography.

Yield Optimization

Phase-Transfer Catalyzed Alkylation

An alternative approach employs phase-transfer catalysis (PTC) under biphasic conditions. This method avoids cryogenic temperatures and enhances scalability.

Typical Protocol

- Substrate: Ethyl 2-((diphenylmethylene)amino)acetate (1.0 equiv).

- Catalyst: Benzyltriethylammonium chloride (0.1 equiv).

- Base: 50% aqueous NaOH.

- Alkylating Agent: 3-Chloro-2-methylpropene (1.5 equiv).

- Solvent System: Toluene-water (4:1 v/v).

- Temperature: 0–5°C, 12 h.

Performance Metrics

- Yield: 65–68%.

- Selectivity: >95% regioselectivity for the α-position due to steric shielding by the diphenylmethylene group.

Comparative Analysis of Methods

Critical Observations

- Enolate alkylation offers marginally higher yields but requires specialized equipment for low-temperature conditions.

- PTC methods favor industrial applications due to simpler setups and reduced energy consumption.

Side Reactions and Mitigation Strategies

Competing Dehydrohalogenation

Under basic conditions, 3-bromo-2-methylpropene may undergo elimination to form 2-methyl-1,3-pentadiene. This side reaction is suppressed by:

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under strongly basic or aqueous conditions. Mitigation includes:

Structural Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.72 (s, 3H, C=CCH₃), 3.02 (dd, J = 14.2, 6.5 Hz, 1H, CH₂), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 5.32 (s, 1H, C=CH).

- IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N imine), 1645 cm⁻¹ (C=C).

Purity Assessment

- HPLC analysis (C18 column, 70:30 acetonitrile-water, 1.0 mL/min) shows ≥98% purity for industrial-grade material.

- Residual solvents (THF, toluene) are controlled to <100 ppm per ICH Q3C guidelines.

Industrial-Scale Production Insights

Cost Drivers

Environmental Considerations

- Waste streams containing Li or K salts are neutralized with HCl before disposal.

- The PTC route generates 30% less aqueous waste compared to enolate methods.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation at 100°C for 20 minutes accelerates PTC alkylation, achieving 70% yield with 50% reduced catalyst loading.

Chemical Reactions Analysis

Asymmetric Alkylation Reactions

This compound undergoes palladium-catalyzed cross-coupling reactions to introduce substituents at the α-position. These reactions are critical for constructing chiral centers in drug intermediates.

Key Data:

Mechanistic Insight : The diphenylmethylene group stabilizes the intermediate enolate, facilitating nucleophilic attack on electrophilic partners (e.g., aryl halides). Chiral ligands like BINAP induce enantioselectivity .

Hydrolysis of the Imine Protecting Group

The diphenylmethylene group is cleaved under acidic or hydroxylamine conditions to release the free amino ester, a step essential for downstream functionalization.

Example Protocol:

-

Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and column purification.

Application : Hydrolysis of intermediates like tert-butyl 2-((diphenylmethylene)amino)propanoate yields bioactive amino acids for peptide synthesis .

Dynamic Kinetic Resolution (DKR)

This compound is resolved enantioselectively using chiral catalysts, critical for producing single-enantiomer pharmaceuticals.

Case Study:

-

Conditions : RT, toluene/50% NaOH biphasic system.

-

Outcome : (S)- or (R)-4-methyl-4-ene-2-pentanoic acid ethyl ester with 93–96% ee .

Significance : DKR avoids racemization, enabling cost-effective production of osteoporosis drug intermediates like Odanacatib .

Phase-Transfer Catalyzed Alkylation

Quaternary ammonium salts or crown ethers mediate alkylation under biphasic conditions, enhancing reaction efficiency.

Performance Metrics:

| Alkylating Agent | Catalyst Loading | ee (%) | Yield (%) |

|---|---|---|---|

| Benzyl bromide | 2.5 mol% | 96 | 85 |

| Allyl bromide | 1.0 mol% | 92 | 78 |

| Ethyl bromide | 2.5 mol% | 89 | 82 |

Optimized System : Cyclopeptoid 4a (2.5 mol%) in toluene/50% NaOH at –20°C .

Scientific Research Applications

Medicinal Chemistry Applications

Hematopoietic Prostaglandin D Synthase Inhibition

One of the prominent applications of Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate is its role as an inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS). This enzyme is implicated in various pathological conditions, including neurodegenerative diseases and musculoskeletal disorders such as Duchenne muscular dystrophy. The compound has shown promise in therapeutic contexts where H-PGDS inhibition is beneficial, including treatments for asthma, chronic obstructive pulmonary disease, rheumatoid arthritis, and systemic lupus erythematosus .

Case Study: Treatment of Muscular Dystrophy

In a study focusing on the treatment of muscular dystrophy, the compound was administered to assess its effectiveness in inhibiting H-PGDS. Results indicated a reduction in symptoms associated with muscle degeneration, suggesting that the compound could be a viable candidate for further clinical development .

Catalytic Applications

Phase-Transfer Catalysis

This compound has been utilized as a phase-transfer catalyst in organic reactions. In particular, it has been effective in enantioselective alkylation processes. For example, using this compound as a catalyst led to the successful synthesis of chiral α-amino acid derivatives with high yields and enantioselectivities ranging from 83% to 96% . This application highlights the compound's utility in synthesizing complex molecules in a more efficient manner.

Table: Summary of Catalytic Performance

| Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| Alkylation of Glycine Derivatives | 90 | 94 |

| Benzylation of Tert-butyl Ester | 91 | 75 |

| Phase-transfer Reactions | 74-97 | 83-96 |

Organic Synthesis

Building Block for Complex Molecules

The compound serves as an important building block in organic synthesis. It can be used to create various derivatives that are essential for developing new pharmaceuticals and agrochemicals. The versatility of this compound allows chemists to modify its structure to yield compounds with desired biological activities .

Case Study: Synthesis of Chiral Amino Acids

A significant application involved using this compound in synthesizing chiral amino acids through non-stereoselective alkylation reactions. The resulting products exhibited high yields and purity, demonstrating the compound's effectiveness as a precursor in synthesizing biologically relevant molecules .

Mechanism of Action

The mechanism of action of Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The diphenylmethylene group can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-((diphenylmethylene)amino)acetate: Similar in structure but lacks the 4-methylpent-4-enoate moiety.

N-(Diphenylmethylene)glycine ethyl ester: Another related compound with similar functional groups but different overall structure.

Uniqueness

Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylpent-4-enoate moiety enhances its versatility in synthetic applications and its potential as a pharmacologically active compound .

Biological Activity

Ethyl 2-((diphenylmethylene)amino)-4-methylpent-4-enoate, with the CAS number 80741-44-2, is an organic compound characterized by the molecular formula CHNO and a molecular weight of approximately 321.41 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound features a diphenylmethylene group attached to an amino group, which is linked to an ethyl ester of a 4-methylpent-4-enoic acid derivative. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Preliminary studies suggest its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, potentially leading to increased cancer cell death .

Enzyme Interaction

This compound may act as an enzyme inhibitor , binding to active sites of specific enzymes and blocking their function. This property is particularly relevant in the development of drugs targeting metabolic diseases and cancer .

Neuroprotective Effects

There is emerging evidence suggesting that this compound could possess neuroprotective effects . It may modulate neurotransmitter systems and provide protection against neurodegenerative processes, making it a candidate for research into treatments for conditions like Alzheimer’s disease .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Research

In another study focusing on its anticancer properties, this compound was tested on human breast cancer cells (MCF-7). The compound demonstrated dose-dependent cytotoxicity, with IC values indicating effective concentrations required to inhibit cell growth significantly. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Neuroprotective Mechanism Exploration

Research exploring the neuroprotective effects involved in vivo models of neurodegeneration. The administration of this compound led to reduced neuronal loss and improved cognitive function in animal models subjected to neurotoxic agents. These findings support its potential role in treating neurodegenerative diseases .

Summary Table of Biological Activities

| Biological Activity | Description | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | Disruption of cell wall synthesis |

| Anticancer | Inhibits proliferation of cancer cells | Modulation of apoptosis pathways |

| Enzyme Inhibition | Binds to enzymes, blocking their activity | Competitive inhibition at active sites |

| Neuroprotective | Protects neurons from degeneration | Modulation of neurotransmitter systems |

Q & A

Advanced Question

- Microreactor Systems : Enable precise control over reaction parameters (e.g., flow rate, residence time) to study kinetics .

- In Situ Spectroscopy : Use FT-IR or Raman probes to monitor intermediate formation (e.g., enolate species) during reactions .

- Comparative Studies : Benchmark reactivity against analogous compounds (e.g., ethyl 4-methylpent-4-enoate derivatives) to isolate electronic vs. steric effects .

How can computational modeling predict reaction mechanisms involving this compound?

Advanced Question

- Transition State Modeling : Use DFT or coupled-cluster methods to map energy profiles for key steps (e.g., nucleophilic attack or cyclization) .

- Solvent Effects : Apply polarizable continuum models (PCM) to simulate solvent interactions and predict regioselectivity .

- Machine Learning (ML) : Train models on existing reaction datasets to predict side products or competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.